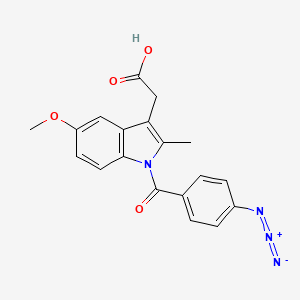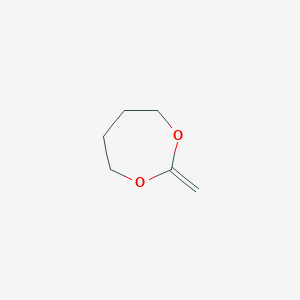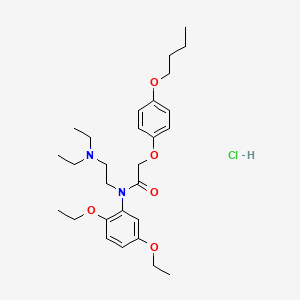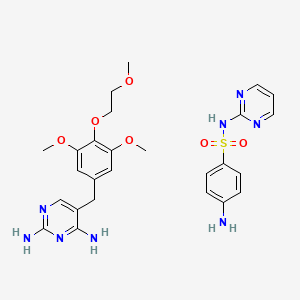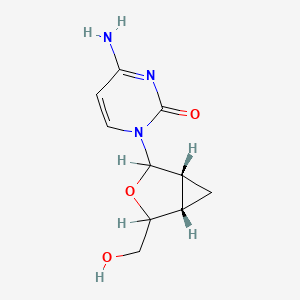
8-(对磺酰苯基)茶碱
描述
8-(p-Sulfophenyl)theophylline, also known as 8-(p-Sulfophenyl)theophylline, is a useful research compound. Its molecular formula is C13H12N4O5S and its molecular weight is 336.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(p-Sulfophenyl)theophylline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(p-Sulfophenyl)theophylline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
腺苷受体拮抗作用
8-SPT 被称为极性腺苷受体拮抗剂 {svg_1}. 它已被用于研究中以了解腺苷受体在各种生理过程中的作用。例如,它有助于描述腺苷作为神经调节剂的作用途径,并有助于调节神经递质的释放。
血管交感神经传递的调节
研究表明 8-SPT 可以调节血管交感神经传递 {svg_2}. 它已被用于研究嘌呤受体在血管交感神经末梢的药理特性,并探索内源性腺苷嘌呤的来源。这种应用对于理解血压调节的复杂机制和高血压治疗的开发至关重要。
心肌梗塞后心脏纤维化
8-SPT 与心肌梗塞后心肌纤维化调节相关的研究有关 {svg_3}. 它作为腺苷受体拮抗剂的作用使研究人员能够研究 P2Y12 受体抑制剂的脱靶效应及其对参与心脏纤维化的分子途径(如 Wnt/β-catenin 信号通路)的影响。
非洲爪蟾卵母细胞中的嘌呤能调节
该化合物已被用于研究嘌呤能调节对非洲爪蟾卵母细胞的影响 {svg_4}. 这项研究对于理解细胞水平的信号机制至关重要,并对发育生物学和再生医学具有意义。
肾上腺素能神经传递的抑制
8-SPT 通过突触前嘌呤受体抑制肾上腺素能神经传递的能力一直是人们关注的焦点 {svg_5}. 这种特性在肾上腺素系统失调是病因的疾病(如某些心血管疾病和与压力相关的疾病)中尤其相关。
化学合成和色谱法
最后,8-SPT 用于化学合成和色谱领域 {svg_6}. 它的特性使其成为从事合成新化学实体和分析复杂混合物工作的科学家的宝贵工具,为药物和材料科学的进步做出了贡献。
作用机制
属性
IUPAC Name |
4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,14,15)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJSJIXZOAMHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230152 | |
| Record name | 8-(4-Sulfophenyl)theophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80206-91-3 | |
| Record name | 8-(p-Sulfophenyl)theophylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80206-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(4-Sulfophenyl)theophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080206913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(4-Sulfophenyl)theophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 8-(p-Sulfophenyl)theophylline?
A1: 8-(p-Sulfophenyl)theophylline acts primarily as an antagonist of adenosine receptors. [, , , , , , , , , , , , , , ] It binds to these receptors, preventing the binding of adenosine and inhibiting its downstream effects.
Q2: What are the downstream effects of adenosine receptor antagonism by 8-(p-Sulfophenyl)theophylline?
A2: The specific downstream effects depend on the adenosine receptor subtype being targeted (A1, A2a, A2b, A3). Generally, 8-(p-Sulfophenyl)theophylline can:
- Reverse adenosine-mediated inhibition of adenylate cyclase activity: This can lead to increased cAMP levels and potentiate the effects of agents that stimulate adenylate cyclase. [, ]
- Block adenosine-induced physiological responses: These include hypotension, bradycardia, cardioprotection, and inhibition of neurotransmission, among others. [, , , , , , , , ]
Q3: Can 8-(p-Sulfophenyl)theophylline cross the blood-brain barrier?
A4: Studies in rats indicate that even high doses of 8-(p-Sulfophenyl)theophylline administered intraperitoneally do not result in detectable levels of the drug in the brain, suggesting limited blood-brain barrier permeability. []
Q4: How does the adenosine-related mechanism of 8-(p-Sulfophenyl)theophylline contribute to its effects on myocardial ischemia?
A5: 8-(p-Sulfophenyl)theophylline has been shown to block the cardioprotective effects of ischemic preconditioning by antagonizing adenosine receptors. [, , , ] This suggests that adenosine signaling plays a crucial role in mediating the protective benefits of preconditioning.
Q5: What is the molecular formula and weight of 8-(p-Sulfophenyl)theophylline?
A5: 8-(p-Sulfophenyl)theophylline has the molecular formula C13H10N4O5S and a molecular weight of 334.32 g/mol.
Q6: Is there information available on the material compatibility and stability of 8-(p-Sulfophenyl)theophylline?
A6: The provided research papers primarily focus on the pharmacological and physiological effects of 8-(p-Sulfophenyl)theophylline. Information on material compatibility and stability under various conditions would require further investigation.
Q7: Does 8-(p-Sulfophenyl)theophylline possess any known catalytic properties?
A7: 8-(p-Sulfophenyl)theophylline is primarily recognized as a receptor antagonist and does not appear to have catalytic properties based on the provided research.
Q8: Have there been computational studies conducted on 8-(p-Sulfophenyl)theophylline?
A8: The provided papers primarily focus on experimental investigations. Further research is needed to explore potential applications of computational chemistry and modeling to study 8-(p-Sulfophenyl)theophylline.
Q9: How do structural modifications of 8-(p-Sulfophenyl)theophylline affect its activity and potency?
A10: While the research papers don't directly compare 8-(p-Sulfophenyl)theophylline with other structurally modified compounds, they provide insights into the SAR of adenosine receptor antagonists. [, , , ] For example, variations in the substituents at the 1, 3, and 8 positions of the xanthine ring can significantly influence affinity for different adenosine receptor subtypes.
Q10: Are there specific formulation strategies for 8-(p-Sulfophenyl)theophylline?
A10: The provided papers focus on its use as a research tool and do not delve into specific formulation strategies.
Q11: What are the common in vitro and in vivo models used to study the effects of 8-(p-Sulfophenyl)theophylline?
A11: The provided research employed a variety of models, including:
- Isolated organs: Hearts, atria, tracheas, and arterioles from various species were used to assess cardiovascular, respiratory, and vascular effects. [, , , , , , , , , , , , , ]
- Cell cultures: Chinese hamster ovary (CHO) cells transfected with adenosine receptor subtypes provided information about receptor binding and signaling. []
- Animal models: Rats, rabbits, pigs, and dogs were used to investigate the role of 8-(p-Sulfophenyl)theophylline in various physiological and pathological contexts. [, , , , , , , , , , , , , , ]
Q12: What specific research areas have used 8-(p-Sulfophenyl)theophylline to investigate adenosine signaling?
A12: The research highlights the use of 8-(p-Sulfophenyl)theophylline in studying:
- Cardioprotection: Investigating its role in ischemic preconditioning and potential therapeutic implications for myocardial infarction. [, , , ]
- Vascular tone regulation: Examining its effects on blood pressure and blood flow in various vascular beds. [, , , , , ]
- Neurotransmission: Studying its influence on seizure susceptibility and the modulation of neuronal excitability. [, , ]
- Respiratory function: Exploring its effects on tracheal contractility. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

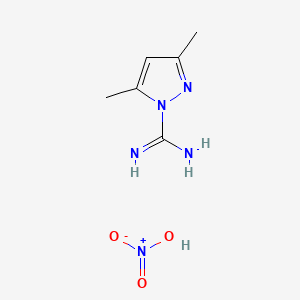

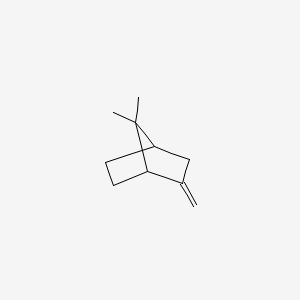
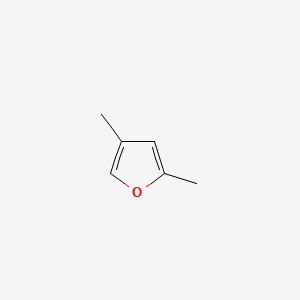

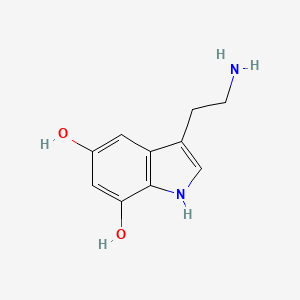
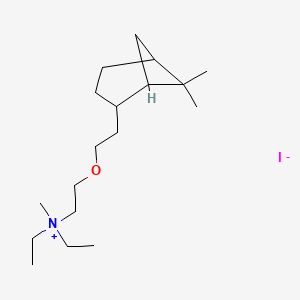
![N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1205772.png)
